molecular formula C8H14ClNO2S B13632857 Bis(cyclopropylmethyl)sulfamoyl chloride

Bis(cyclopropylmethyl)sulfamoyl chloride

Cat. No.: B13632857
M. Wt: 223.72 g/mol
InChI Key: IRXNNIFABBYASW-UHFFFAOYSA-N
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Description

Bis(cyclopropylmethyl)sulfamoyl chloride is a specialized sulfamoyl chloride derivative featuring two cyclopropylmethyl groups bonded to a sulfamoyl chloride core (N–SO₂Cl). The cyclopropane rings confer steric and electronic effects that may influence reactivity and stability compared to simpler sulfamoyl chlorides .

Properties

Molecular Formula

C8H14ClNO2S

Molecular Weight

223.72 g/mol

IUPAC Name

N,N-bis(cyclopropylmethyl)sulfamoyl chloride

InChI

InChI=1S/C8H14ClNO2S/c9-13(11,12)10(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2

InChI Key

IRXNNIFABBYASW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2CC2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination Using Phosphorus Pentachloride and Phosphorus Oxychloride

A widely documented method for preparing sulfonyl chlorides involves the reaction of the corresponding sulfonic acid or sulfamide with phosphorus pentachloride and phosphorus oxychloride. This method is effective for producing sulfonyl chlorides with high yield and purity.

Typical Procedure:

  • Mix the bis(cyclopropylmethyl)sulfamide or the corresponding sulfonic acid with phosphorus pentachloride and phosphorus oxychloride.
  • Heat the mixture at reflux temperatures around 120 °C for 8 to 15 hours under an inert atmosphere (e.g., nitrogen).
  • After completion, cool the reaction mixture to room temperature.
  • Dilute with anhydrous chloroform or dichloromethane.
  • Pass hydrogen chloride gas to precipitate the sulfamoyl chloride as a hydrochloride salt.
  • Filter, wash, and dry under reduced pressure to obtain the product as a white solid.

Reaction Conditions and Yields:

Parameter Typical Value/Condition
Temperature 120 °C (reflux)
Reaction Time 8–15 hours
Solvent Phosphorus oxychloride (POCl$$_3$$), chloroform for work-up
Atmosphere Nitrogen inert atmosphere
Yield 80–90% (based on sulfonic acid or sulfamide)

This method is supported by analogous sulfonyl chloride preparations such as pyridine-3-sulfonyl chloride hydrochloride, which achieved yields around 81–83% under similar conditions.

Chlorination Using Thionyl Chloride

Thionyl chloride (SOCl$$_2$$) is another common chlorinating agent for converting sulfamides to sulfamoyl chlorides.

Procedure Highlights:

  • The sulfamide intermediate is suspended or dissolved in an inert solvent such as dichloromethane or chloroform.
  • Thionyl chloride is added dropwise, often in excess (2–3 equivalents).
  • The reaction mixture is heated to moderate temperatures (50–130 °C) for several hours.
  • Unreacted thionyl chloride is removed by evaporation under reduced pressure.
  • The crude product is purified by vacuum distillation or recrystallization.

Key Findings:

  • The reaction proceeds smoothly without rapid gas evolution if temperature is controlled carefully.
  • Yields can reach up to 90% depending on reaction parameters.
  • Vacuum distillation at 100 °C under reduced pressure (7–8 torr) is effective for purification.

Continuous Flow Synthesis

Recent advances in continuous flow chemistry have enabled the preparation of sulfonyl chlorides in a more controlled and scalable manner.

Method Summary:

  • A mixture of the sulfamide precursor and base in an appropriate solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane) is continuously pumped into a continuous stirred tank reactor (CSTR).
  • Sulfonyl chloride reagent (e.g., methyl sulfonyl chloride) is added continuously.
  • The reaction mixture is maintained at a controlled temperature to optimize conversion.
  • The product precipitates out and is continuously separated and dried.

Advantages:

  • Improved control over reaction parameters.
  • Higher purity and consistent product quality.
  • Scalability for industrial production.

This method is described in patent literature for analogous sulfonyl chloride compounds and may be adapted for this compound preparation.

Comparative Data Table of Preparation Methods

Method Reagents Used Temperature Range Reaction Time Yield (%) Advantages Disadvantages
Phosphorus Pentachloride + POCl$$_3$$ PCl$$5$$, POCl$$3$$, sulfonic acid/sulfamide 120 °C 8–15 h 80–90 High yield, well-established Requires handling corrosive reagents
Thionyl Chloride SOCl$$_2$$, sulfamide 50–130 °C 4–10 h 85–90 Mild conditions, common reagent Gas evolution, requires careful control
Continuous Flow Process Sulfamide, sulfonyl chloride reagent, base, solvents Ambient to reflux Continuous High Scalable, controlled, efficient Requires specialized equipment

Research Findings and Notes

  • The choice of solvent is critical; chlorinated solvents (dichloromethane, chloroform) and ethers (THF) are commonly used for their stability and solubility properties.
  • Bases such as pyridine or trialkylamines may be added to neutralize HCl formed during chlorination and to improve reaction rates.
  • Reaction monitoring by NMR or HPLC is recommended to ensure complete conversion and to minimize side products.
  • The product is sensitive to moisture; therefore, drying and storage under inert atmosphere are essential to maintain integrity.
  • The continuous flow method offers advantages in safety and environmental impact by minimizing reagent excess and waste.

Chemical Reactions Analysis

Types of Reactions: Bis(cyclopropylmethyl)sulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed:

    Substituted Products: Depending on the nucleophile used, various substituted products can be formed.

    Hydrolysis Products: Bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid are the major products of hydrolysis.

Scientific Research Applications

Bis(cyclopropylmethyl)sulfamoyl chloride is a chemical compound with the molecular formula CHClNOSCHClNOS and a molecular weight of approximately 169.63 g/mol. It is a pale yellow liquid known for its reactivity due to the sulfonyl chloride functional group. It is also known as N-(cyclopropylmethyl)sulfamoyl chloride and is recognized for its applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound has diverse applications in scientific research.

Chemistry It is used as a reagent in synthesizing various organic compounds, including pharmaceuticals and other intermediates. These reactions are significant for synthesizing various organic compounds and intermediates used in pharmaceuticals.

Biology Studies have demonstrated its interactions with different biological targets, and its mechanism of action often involves forming covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. This reactivity profile is crucial for understanding how this compound can be leveraged in therapeutic contexts, particularly in drug design aimed at specific molecular targets.

Medicine Research has focused on its potential as a precursor for drug development. It has been shown to possess anticonvulsant effects, making it a candidate for neurological research.

Industry It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(cyclopropylmethyl)sulfamoyl chloride involves its ability to react with nucleophiles. The sulfamoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences and similarities between bis(cyclopropylmethyl)sulfamoyl chloride and related sulfamoyl/sulfonyl chlorides.

Table 1: Comparison of Sulfamoyl/Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Reactivity
This compound C₈H₁₂ClNO₂S 221.71 (calculated) Two cyclopropylmethyl groups Intermediate for sterically hindered sulfonamides
N-Benzyl-N-(cyclopropylmethyl)sulfamoyl hex-2-ene-1-sulfonyl chloride C₁₁H₁₄ClNO₂S 283.75 Benzyl, cyclopropylmethyl, alkenyl Multi-functionalized sulfonamide synthesis
2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride C₇H₅Cl₃O₂S 259.54 Aromatic Cl, chloromethyl Electrophilic substitution reactions
Arylsulfonyl chlorides (e.g., para-toluenesulfonyl chloride) C₇H₇ClO₂S 190.65 Aromatic methyl group Common sulfonylation reagent

Steric and Electronic Effects

  • This compound exhibits pronounced steric hindrance due to its two cyclopropane rings, which may slow nucleophilic substitution reactions compared to less hindered analogs like arylsulfonyl chlorides .

Reactivity in Sulfonamide Formation

  • This compound reacts with amines similarly to other sulfamoyl chlorides, forming sulfonamides. However, its steric profile may require elevated temperatures or prolonged reaction times compared to arylsulfonyl chlorides (e.g., para-toluenesulfonyl chloride), which react rapidly under mild conditions .
  • 2-Chloro-4-(chloromethyl)benzene-1-sulfonyl chloride demonstrates dual reactivity: the sulfonyl chloride group participates in nucleophilic substitutions, while the chloromethyl group enables further alkylation, a feature absent in this compound .

Stability and Handling

  • Cyclopropane-containing sulfamoyl chlorides are likely less stable than aromatic analogs due to ring strain. This instability necessitates careful storage and handling of this compound.

Biological Activity

Bis(cyclopropylmethyl)sulfamoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a sulfamoyl chloride functional group, which contributes to its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and proteins.

The mechanism of action primarily involves the formation of sulfonamide bonds through reactions with nucleophiles. This electrophilic nature enables the compound to modify functional groups in target proteins, potentially altering their activity and leading to various biological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antiviral Activity : Studies indicate that related compounds exhibit antiviral properties, particularly against hepatitis B virus (HBV) by modulating capsid assembly. The sulfamoyl group is known to interact with viral proteins, inhibiting their function and replication .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cancer cell lines. Compounds with similar structures have shown significant inhibition of cell growth in human tumor cell lines, indicating potential as anticancer agents .
  • Antileishmanial Activity : Compounds structurally related to this compound have been evaluated for their leishmanicidal activity, demonstrating effective inhibition against Leishmania mexicana with IC50 values comparable to established treatments .

Case Studies

  • Antiviral Efficacy Against HBV :
    A study evaluated the efficacy of sulfamoyl derivatives in inhibiting HBV replication. The lead compound demonstrated submicromolar EC50 values and low cytotoxicity, indicating a promising profile for further development as an antiviral agent .
  • Cytotoxicity in Cancer Models :
    Research involving bis(spiropyrazolone) derivatives showed that certain analogs exhibited significant cytotoxicity against multiple cancer cell lines (e.g., RKO, MCF-7). The strongest derivative achieved over 70% inhibition in specific cell lines, suggesting that modifications to the cyclopropylmethyl group could enhance efficacy .
  • Leishmanicidal Activity :
    In vitro assays against Leishmania mexicana demonstrated that several derivatives had IC50 values below 1 µM, comparable to amphotericin B. This highlights the potential for developing new treatments for leishmaniasis based on this chemical scaffold .

Data Tables

Compound NameIC50 (µM)Target OrganismActivity Type
This compound<1Leishmania mexicanaAntileishmanial
Sulfamoyl derivative A0.84HBVAntiviral
Spiropyrazolone derivative B0.15-0.19Leishmania mexicanaAntileishmanial
Spiropyrazolone derivative C70.23%RKO (Cancer)Cytotoxic

Q & A

Q. What are best practices for scaling up this compound syntheses while maintaining yield?

  • Methodological Answer : Optimize heat and mass transfer using flow chemistry systems for exothermic steps (e.g., sulfamoyl chloride formation). Pilot-scale reactions with inline IR or Raman spectroscopy enable real-time monitoring. Design of Experiments (DoE) models identify critical parameters (e.g., temperature, stirring rate) for reproducibility .

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